molecular formula C17H24N2O4 B13666521 Benzyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Benzyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B13666521
M. Wt: 320.4 g/mol
InChI Key: LULGQHVONHICSI-UHFFFAOYSA-N
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Description

Benzyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₇H₂₄N₂O₄. This compound is characterized by a piperidine ring substituted with a benzyl group, an amino group, and a methoxy-oxopropyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    Addition of the Amino Group: The amino group is added through a reductive amination reaction using an appropriate amine and a reducing agent like sodium cyanoborohydride.

    Methoxy-Oxopropyl Group Addition: The methoxy-oxopropyl group is introduced through an esterification reaction involving methoxyacetic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can take place at the benzyl group, replacing it with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Formation of benzyl 3-(1-amino-3-formyl-3-oxopropyl)piperidine-1-carboxylate.

    Reduction: Formation of benzyl 3-(1-amino-3-hydroxy-3-oxopropyl)piperidine-1-carboxylate.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Benzyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
  • Benzyl 3-(1-amino-3-hydroxy-3-oxopropyl)piperidine-1-carboxylate

Uniqueness

Benzyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

benzyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H24N2O4/c1-22-16(20)10-15(18)14-8-5-9-19(11-14)17(21)23-12-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12,18H2,1H3

InChI Key

LULGQHVONHICSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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